N,3,4-trimethylaniline hydrochloride
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Overview
Description
N,3,4-Trimethylaniline hydrochloride is a chemical compound with the molecular formula C9H14ClN and a molecular weight of 171.67 g/mol. It is a derivative of aniline, where three methyl groups are attached to the benzene ring at positions 1, 3, and 4, and the amine group is protonated to form the hydrochloride salt. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Methylation: The compound can be synthesized by the direct methylation of aniline using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 3,4,5-trimethylaniline with formaldehyde and ammonia in the presence of a reducing agent like sodium cyanoborohydride. The reaction is usually performed in an acidic medium to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using optimized versions of the above synthetic routes. Continuous flow reactors and advanced purification techniques are employed to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to yield the corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like nitric acid (HNO3) and bromine (Br2) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Nitro derivatives, bromo derivatives, and other substituted products.
Scientific Research Applications
N,3,4-Trimethylaniline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a probe in biological studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N,3,4-Trimethylaniline hydrochloride is similar to other aniline derivatives, such as 2,4,5-trimethylaniline hydrochloride and 3,5-dibromo-4-methylaniline. its unique substitution pattern on the benzene ring gives it distinct chemical and physical properties. Unlike its counterparts, this compound exhibits specific reactivity and biological activity that make it valuable in certain applications.
Comparison with Similar Compounds
2,4,5-Trimethylaniline hydrochloride
3,5-Dibromo-4-methylaniline
N,3,5-Trimethylaniline hydrochloride
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Properties
IUPAC Name |
N,3,4-trimethylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)6-8(7)2;/h4-6,10H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPMRQHDBNLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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